REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7]C=1.S(Cl)(Cl)(=O)=O.O.[CH2:16]([Cl:18])Cl.[CH:19](Cl)(Cl)Cl>>[Cl:18][C:16]1[CH:7]=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[O:2][CH2:1][CH3:19]
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Name
|
|
Quantity
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14.9 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
|
C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
17.12 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 2 hours stirring at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
At 0° C
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with water and saturated sodium chloride solution
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Type
|
CUSTOM
|
Details
|
The title compound was purified by chromatography (SiO2, ethyl acetate/c-hexane 2/8)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |